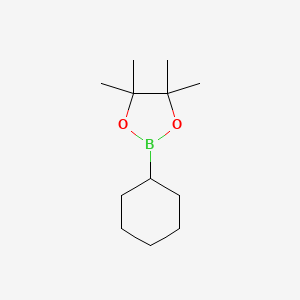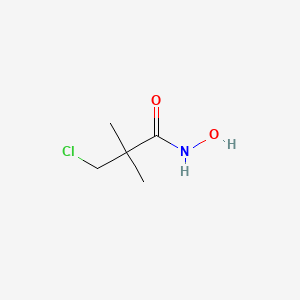
Methyl 2-methyl-3,5-dinitrobenzoate
Overview
Description
“Methyl 2-methyl-3,5-dinitrobenzoate” is a chemical compound with the molecular formula C9H8N2O6 . It is a derivative of benzoic acid, specifically a methyl ester, with additional nitro groups and a methyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzene ring with two nitro groups (NO2) and a methyl group (CH3) attached to it . The exact positions of these groups on the benzene ring would need to be confirmed through techniques such as NMR or X-ray crystallography .Scientific Research Applications
Molecular Structure and Bonding : Methyl 3,5-dinitrobenzoate molecules are linked into chains by nearly linear C-H...O hydrogen bonds, illustrating its potential in molecular structural studies and hydrogen bonding research (Vasconcelos et al., 2006).
Analytical Chemistry Applications : Methyl-3,5-dinitrobenzoate demonstrates a reaction with creatinine, suggesting its use in serum creatinine assays, which can be vital for clinical chemistry and medical diagnostics (Parekh & Sims, 1977).
Protein Modification Studies : It has been used to study the methylation of glutamic acid residues in Bacillus subtilis, indicating its role in understanding post-translational modifications in proteins (Ahlgren & Ordal, 1983).
Material Science and Crystallography : Research has shown its potential in forming crystal structures like hydrogen-bonded 2-methyl-1H-imidazol-3-ium 3,5-dinitrobenzoate, which is crucial for the development of new materials and understanding crystallography (Sathya, Dhamodharan, & Dhandapani, 2018).
Antimicrobial Research : A study found that derivatives of 3,5-dinitrobenzoic acid, including methyl 3,5-dinitrobenzoate, possess preservative effectiveness, indicating its potential in antimicrobial and preservative research (Kumar, 2012).
Agricultural Chemistry : Certain dinitrobenzoates have shown antifungal activity, which could make methyl 2-methyl-3,5-dinitrobenzoate relevant in the development of fungicides and plant protection (Lehtonen, Summers, & Carter, 1972).
Chemical Synthesis : It is used in the esterification of acids, demonstrating its role in organic synthesis and chemical reactions (White, Baum, & Eitel, 2003).
Mechanism of Action
Target of Action
Methyl 2-methyl-3,5-dinitrobenzoate is a complex organic compound that primarily targets various organic compounds during synthesis . It participates in esterification reactions, acting as an acylating agent to introduce the 3,5-dinitrobenzoyl group into target molecules .
Mode of Action
The mode of action of this compound involves its participation in esterification reactions . As an acylating agent, it introduces the 3,5-dinitrobenzoyl group into target molecules . This interaction with its targets leads to the formation of new organic compounds.
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of various organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would be primarily determined by the conditions of the reaction it is involved in .
Result of Action
The result of this compound’s action is the formation of new organic compounds through esterification reactions . The specific molecular and cellular effects would depend on the nature of these newly synthesized compounds.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions of the reaction it is involved in, such as temperature, pH, and the presence of other reagents .
Properties
IUPAC Name |
methyl 2-methyl-3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-5-7(9(12)17-2)3-6(10(13)14)4-8(5)11(15)16/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOMVMHVOAAAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395603 | |
| Record name | methyl 2-methyl-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-24-1 | |
| Record name | methyl 2-methyl-3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-3,5-DINITRO-BENZOIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Methyl 2-methyl-3,5-dinitrobenzoate?
A1: this compound exhibits a planar methyl ester group with a minimal root-mean-square deviation of 0.002 Å. [] This group is oriented at a dihedral angle of 24.27° relative to the benzene ring. [] The molecule also features two nitro groups with dihedral angles of 4.2° and 60.21° to the benzene ring. [] In the crystal form, individual molecules interact through C-H⋯O hydrogen bonds, creating zigzag chains. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364566.png)



![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)
